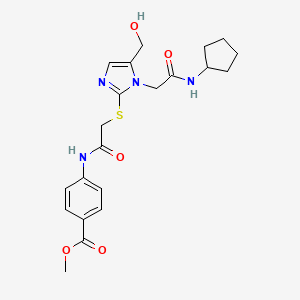

methyl 4-(2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

CAS No.: 921820-83-9

Cat. No.: VC5547993

Molecular Formula: C21H26N4O5S

Molecular Weight: 446.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921820-83-9 |

|---|---|

| Molecular Formula | C21H26N4O5S |

| Molecular Weight | 446.52 |

| IUPAC Name | methyl 4-[[2-[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |

| Standard InChI | InChI=1S/C21H26N4O5S/c1-30-20(29)14-6-8-16(9-7-14)24-19(28)13-31-21-22-10-17(12-26)25(21)11-18(27)23-15-4-2-3-5-15/h6-10,15,26H,2-5,11-13H2,1H3,(H,23,27)(H,24,28) |

| Standard InChI Key | NMFVUUZZPHSSSX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO |

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its intricate architecture:

-

Methyl benzoate core: A benzene ring esterified at the para position with a methyl group.

-

Acetamido linker: Connects the benzoate to a thioether-functionalized imidazole ring.

-

Imidazole substituents:

Key structural parameters inferred from analogous compounds include:

Synthetic Pathways and Challenges

While no direct synthesis route for this compound has been published, plausible steps can be extrapolated from methods used for structurally related molecules:

Imidazole Core Formation

The 5-(hydroxymethyl)imidazole moiety is typically synthesized via:

-

Cyclocondensation: Reaction of α-amino ketones with aldehydes under acidic conditions .

-

Functionalization: Introduction of the hydroxymethyl group via formylation followed by reduction.

Thioether Linkage Installation

A Michael addition or nucleophilic substitution reaction could attach the thioacetamido group to the imidazole’s sulfur atom, as seen in compounds like N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide .

Benzoate Coupling

The methyl benzoate segment is likely introduced via:

-

Esterification: Methanol and benzoic acid derivative under catalytic acid.

-

Amide Bond Formation: Carbodiimide-mediated coupling between the benzoate’s amino group and the thioacetic acid .

Physicochemical Properties

Experimental data for this compound remains unreported, but computational predictions using tools like SwissADME suggest:

Pharmacokinetic Considerations

Key ADME parameters (Absorption, Distribution, Metabolism, Excretion) inferred from structural analogs:

Industrial and Research Applications

Potential non-pharmaceutical uses:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume